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Compound of Interest

Compound Name: A-803467

Cat. No.: B1664264

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly
expressed in the peripheral sensory neurons and plays a crucial role in the transmission of pain
signals.[1][2] Its specific localization and function in nociception have made it a prime target for
the development of novel, non-addictive analgesics.[1][3] A-803467 was one of the first small-
molecule inhibitors to demonstrate high potency and selectivity for the Nav1.8 channel, serving
as a critical tool for preclinical validation of this target.[4][5][6] This guide provides an objective
comparison of A-803467's performance against other Nav1.8 blockers, supported by
experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and
drug development professionals.

A-803467: A Potent and Selective Nav1.8 Blocker

A-803467 is a furan-amide derivative that potently blocks human Nav1.8 channels with an IC50
of 8 nM.[4][6][7] It exhibits over 100-fold selectivity against other sodium channel subtypes,
including Nav1.2, Nav1.3, Navl.5, and Nav1.7.[4][8] This selectivity is a key attribute, as off-
target effects on other sodium channels, particularly those in the central nervous system and
the heart (Nav1.5), are a major concern for the safety of non-selective sodium channel
blockers.[9] A-803467 has been shown to attenuate neuropathic and inflammatory pain in
various rat models.[4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for A-803467 and provide a comparison
with other notable Nav1.8 inhibitors.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1664264?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11979154/
https://drpress.org/ojs/index.php/HSET/article/view/14509
https://pmc.ncbi.nlm.nih.gov/articles/PMC11979154/
https://medicine.yale.edu/news-article/clinical-trial-builds-upon-yale-studies-to-provide-proof-of-concept-that-subtype-specific-sodium-channel-blockers-can-reduce-pain-in-humans/
https://www.benchchem.com/product/b1664264?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17483457/
https://www.pnas.org/doi/10.1073/pnas.0611364104
https://www.researchgate.net/publication/6348852_A-803467_a_potent_and_selective_NaV18_sodium_channel_blocker_attenuates_neuropathic_and_inflammatory_pain_in_the_rat
https://www.benchchem.com/product/b1664264?utm_src=pdf-body
https://www.benchchem.com/product/b1664264?utm_src=pdf-body
https://www.benchchem.com/product/b1664264?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17483457/
https://www.researchgate.net/publication/6348852_A-803467_a_potent_and_selective_NaV18_sodium_channel_blocker_attenuates_neuropathic_and_inflammatory_pain_in_the_rat
https://www.medchemexpress.com/A-803467.html
https://pubmed.ncbi.nlm.nih.gov/17483457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895982/
https://www.globenewswire.com/news-release/2025/04/09/3058780/0/en/Sodium-Channel-Blockers-Clinical-Trial-Pipeline-Accelerates-as-20-Pharma-Companies-Rigorously-Developing-Drugs-for-Market-Entry-DelveInsight.html
https://www.benchchem.com/product/b1664264?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17483457/
https://www.pnas.org/doi/10.1073/pnas.0611364104
https://www.benchchem.com/product/b1664264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Table 1: In Vitro Selectivity Profile of A-803467

Fold Selectivity vs.

Channel Subtype IC50 (nM)

hNav1.8
hNav1.8 8
hNav1l.2 7380 >900-fold
hNav1l.3 2450 ~300-fold
hNavl.5 7340 >900-fold
hNavl.7 6740 ~840-fold
Rat TTX-R currents 140

Data sourced from multiple references.[4][8][10] hNav refers to the human channel isoform.

TTX-R refers to tetrodotoxin-resistant currents in rat dorsal root ganglion neurons.

Table 2: In Vivo Efficacy of A-803467 in Rat Pain Models

Pain Model Endpoint ED50 (mglkg, i.p.)
Spinal Nerve Ligation Mechanical Allodynia 47
Sciatic Nerve Injury (CClI) Mechanical Allodynia 85
o Secondary Mechanical
Capsaicin-induced ] ~100
Allodynia
Complete Freund's Adjuvant ]
Thermal Hyperalgesia 41

(CFA)

Data represents the dose required to produce a 50% reduction in pain behavior following

intraperitoneal (i.p.) administration.[4][8][11]

Table 3: Comparison of A-803467 with Other Selected Nav1.8 Blockers
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Compound Developer Key Characteristics Status/Notes
High potency and
I p Y Development halted
) selectivity for Nav1.8.
A-803467 Abbott Laboratories due to poor

Preclinical tool

compound.

pharmacokinetics.[12]

Selective Nav1.8

antagonist. Reduced

Preclinical; showed

effects on cerebellar

PF-01247324 Pfizer nociception in the L
) ) deficits in an MS
formalin test, unlike A-
model.[14]
803467.[13][14]
Orally bioavailable
pro-drug. First Phase 1 completed,
Vertex selective Nav1.8 influenced cold

VX-150

Pharmaceuticals

inhibitor in a human
experimental pain
study.[13][14]

pressor pain
thresholds.[13]

Suzetrigine (VX-548)

Vertex

Pharmaceuticals

Highly selective
(~31,000-fold over
other Nav channels).
Showed significant
pain reduction in
Phase 2 and 3 trials
for acute pain.[15][16]
[17]

Approved for acute
pain by the FDA in
2025.[15] Phase 2
trials in chronic pain
have shown marginal

efficacy.[16]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below

are protocols for key experiments cited in the evaluation of Nav1.8 blockers.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology
for IC50 Determination
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This protocol is used to measure the potency of a compound in blocking Nav1.8 channels
expressed in a recombinant cell line (e.g., HEK-293 cells).

e Cell Culture: HEK-293 cells stably transfected with the human Nav1.8 channel alpha subunit
are cultured under standard conditions.

» Electrophysiology Rig: Recordings are performed using a patch-clamp amplifier and data
acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-4 MQ.

e Solutions:

o Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH
7.3 with CsOH.

o External (Bath) Solution (in mM): 140 NaCl, 3 KCI, 1 MgClz, 1 CaClz, 10 HEPES, adjusted
to pH 7.3 with NaOH.

e Recording Procedure:

[¢]

Whole-cell configuration is established on a selected cell.

[¢]

The cell's membrane potential is held at a voltage where channels are in a resting state
(e.g., -100 mV) or an inactivated state (e.g., -40 mV).[8]

o

A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current.

[e]

A baseline current is recorded before the application of any compound.

o Compound Application: A-803467 or other blockers are perfused into the bath at increasing
concentrations. The peak sodium current is measured at each concentration after it reaches
a steady-state block.

o Data Analysis: The recorded peak currents are normalized to the baseline current. A
concentration-response curve is generated, and the IC50 value (the concentration at which
the current is inhibited by 50%) is calculated by fitting the data to a Hill equation.

Protocol 2: In Vivo Pain Models for Efficacy Assessment
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These animal models are used to assess the analgesic efficacy of Nav1.8 blockers in
neuropathic and inflammatory pain states.

e Animal Subjects: Adult male Sprague-Dawley rats are used. All procedures are approved by
an Institutional Animal Care and Use Committee.

¢ Induction of Pain Models:

o Neuropathic Pain (Spinal Nerve Ligation - SNL): Under anesthesia, the L5 and L6 spinal
nerves are tightly ligated distal to the dorsal root ganglion (DRG).[8]

o Inflammatory Pain (Complete Freund's Adjuvant - CFA): A solution of CFA is injected into
the plantar surface of the rat's hind paw, inducing a localized inflammation and thermal
hyperalgesia.[4]

e Behavioral Testing:

o Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the
plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits
a withdrawal response) is determined. A lower threshold indicates increased pain
sensitivity.

o Thermal Hyperalgesia (Plantar Test): A radiant heat source is focused on the plantar
surface of the hind paw. The latency to paw withdrawal is measured. A shorter latency
indicates increased sensitivity to heat.

e Drug Administration: A-803467 or a vehicle control is administered systemically (e.qg.,
intraperitoneally, i.p.). Behavioral testing is conducted at a predetermined time post-
administration (e.g., 30-45 minutes).[5][8]

o Data Analysis: The ED50 value (the dose that produces 50% of the maximum possible anti-
nociceptive effect) is calculated from the dose-response data.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in Nav1.8
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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